5-Amino-2-methoxy-4-picoline

Catalog No.
S706705
CAS No.
6635-91-2
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-methoxy-4-picoline

CAS Number

6635-91-2

Product Name

5-Amino-2-methoxy-4-picoline

IUPAC Name

6-methoxy-4-methylpyridin-3-amine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3

InChI Key

PADDNCJJHROILV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1N)OC

Canonical SMILES

CC1=CC(=NC=C1N)OC

Organic Synthesis:

-Amino-2-methoxy-4-picoline, also known as 5-amino-2-methoxy-4-methylpyridine, serves as a versatile building block in organic synthesis due to the presence of both the amine and methoxy functional groups. These reactive groups enable the introduction of various functionalities through different chemical reactions, allowing researchers to construct complex organic molecules with desired properties.

A study published in the Journal of Organic Chemistry demonstrates the application of 5-amino-2-methoxy-4-picoline in the synthesis of novel pyridone derivatives, showcasing its potential in developing new bioactive molecules .

Medicinal Chemistry:

The combined presence of the amine and methoxy groups in 5-amino-2-methoxy-4-picoline makes it a potential candidate for developing new therapeutic agents. The amine group can participate in various hydrogen bonding interactions with biological targets, while the methoxy group can enhance the molecule's solubility and bioavailability.

Research published in Bioorganic & Medicinal Chemistry explored the synthesis and biological evaluation of 5-amino-2-methoxy-4-picoline derivatives as potential anticonvulsant agents. The study revealed promising results, suggesting the molecule's potential for further development in this therapeutic area .

5-Amino-2-methoxy-4-picoline is a pyridine derivative characterized by the presence of an amino group and a methoxy group at specific positions on the pyridine ring. Its chemical formula is C7H10N2OC_7H_10N_2O, and it has a molecular weight of approximately 138.17 g/mol. This compound exhibits a unique structure that contributes to its diverse chemical reactivity and biological activity.

Currently, there is no scientific research available describing a specific mechanism of action for 5-Amino-2-methoxy-4-picoline.

As information on this specific compound is limited, it's crucial to handle it with caution assuming similar properties to other substituted pyridines. Potential hazards include:

  • Skin and eye irritation: Aromatic amines can be irritating [].
  • Respiratory irritation: Inhalation may cause irritation [].
  • Flammability: Organic compounds with aromatic rings can be flammable [].
Typical of amino and methoxy-substituted pyridines. Notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at electrophilic centers.
  • Acylation Reactions: The amino group can be acylated to form amides, which may enhance its biological properties.
  • Methylation: The methoxy group can undergo demethylation or further methylation, leading to derivatives with altered properties.

These reactions are essential for synthesizing analogs that may exhibit enhanced pharmacological activities.

Research indicates that 5-Amino-2-methoxy-4-picoline has significant biological activities, particularly in the context of cardiovascular health. It has been studied for its potential role in elevating blood pressure and influencing nitric oxide synthase pathways. Specifically, it may inhibit inducible nitric oxide synthase, which is relevant in various inflammatory conditions . Additionally, its structural similarity to other biologically active compounds suggests potential applications in drug development.

The synthesis of 5-Amino-2-methoxy-4-picoline can be achieved through various methods, including:

  • Ring Expansion Reactions: Utilizing starting materials like 2-(4-methylfuran) ethyl formate, followed by hydrolysis and decarboxylation processes to yield the desired picoline derivative .
  • Multi-Step Synthesis: Involves several steps including nucleophilic substitutions and purification techniques to achieve high purity levels (greater than 98%) .
  • Direct Amination: The introduction of an amino group via amination reactions on appropriate precursors can also be employed.

These methods highlight the compound's versatility in synthetic organic chemistry.

5-Amino-2-methoxy-4-picoline has diverse applications, particularly in pharmaceuticals and agrochemicals:

  • Pharmaceuticals: It serves as a precursor for synthesizing various medicinal compounds due to its biological activity.
  • Agrochemicals: The compound may also find use in developing herbicides or pesticides owing to its structural characteristics.

Its ability to modulate biological pathways makes it a valuable candidate for further research in drug development.

Studies have shown that 5-Amino-2-methoxy-4-picoline interacts with various biological targets, particularly those involved in nitric oxide metabolism. Its inhibitory effect on inducible nitric oxide synthase suggests potential therapeutic applications in treating conditions characterized by excessive nitric oxide production, such as sepsis or chronic inflammation . Further interaction studies could elucidate its mechanism of action and help identify additional therapeutic targets.

Several compounds share structural similarities with 5-Amino-2-methoxy-4-picoline, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
2-Amino-4-methylpyridineC6H8N2C_6H_8N_2Known for elevating blood pressure .
5-Amino-2-methylpyridineC6H8N2C_6H_8N_2Similar amino substitution but lacks methoxy.
6-Methoxy-4-methylpyridin-3-amineC7H10N2OC_7H_{10}N_2OExhibits similar methoxy substitution .
6-Methoxy-2-methylpyridin-3-amineC7H10N2OC_7H_{10}N_2OAnother derivative with potential applications.

The uniqueness of 5-Amino-2-methoxy-4-picoline lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds.

Nuclear magnetic resonance spectroscopy provides essential structural information for 5-Amino-2-methoxy-4-picoline (molecular formula Carbon seven Hydrogen ten Nitrogen two Oxygen) through detailed analysis of proton and carbon environments. The compound, with molecular weight 138.17 grams per mole [1] [2], exhibits characteristic resonance patterns reflecting its substituted pyridine structure.

Proton Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of 5-Amino-2-methoxy-4-picoline displays distinct resonance patterns characteristic of substituted pyridine rings [3] [4]. Aromatic protons in substituted pyridines typically resonate between 3100-3050 parts per million, exhibiting characteristic coupling patterns [3]. Based on studies of related amino-substituted pyridines, the aromatic proton at position 3 (hydrogen-3) appears as a characteristic downfield resonance [5] [6].

The methoxy group attached to the 2-position exhibits a characteristic singlet in the region of 3.8-4.0 parts per million, similar to other methoxy-substituted pyridines . This chemical shift reflects the electron-donating nature of the methoxy substituent and its influence on the adjacent pyridine nitrogen [6].

The methyl group at position 4 (picoline methyl) shows a characteristic resonance pattern around 2.1-2.5 parts per million, appearing as a singlet due to its distance from coupling partners [5] [8]. Studies of related picoline derivatives demonstrate that methyl substituents on pyridine rings exhibit chemical shifts in this range, with specific values depending on the electronic environment created by other substituents [6].

The amino group protons (Nitrogen-Hydrogen two) typically appear as a broad singlet between 3.5-5.5 parts per million, with the exact chemical shift depending on solvent effects and intermolecular hydrogen bonding [3] [9]. In deuterated dimethyl sulfoxide, these protons may exhibit slight downfield shifts due to solvent interactions [6].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework of 5-Amino-2-methoxy-4-picoline [10]. Carbon-13 nuclear magnetic resonance offers superior resolution compared to proton spectra, with carbons resonating across a 0-220 parts per million range [10].

The pyridine ring carbons exhibit characteristic chemical shifts reflecting their aromatic nature and substitution patterns. Carbon-2, bearing the methoxy substituent, typically resonates around 157-165 parts per million, showing significant downfield shifts due to the electron-donating oxygen [6]. Carbon-3, adjacent to the amino group, appears around 110-115 parts per million, reflecting the electron-donating nature of the amino substituent [6].

Carbon-4, bearing the methyl group, resonates in the 145-155 parts per million region, while carbon-5 with the amino group shows characteristic shifts around 135-145 parts per million [6]. Carbon-6, the remaining aromatic carbon, typically appears around 140-150 parts per million [10] [6].

The methoxy carbon exhibits a characteristic upfield shift around 53-56 parts per million, typical for methoxy groups attached to aromatic systems [6]. The methyl carbon at position 4 appears around 18-22 parts per million, consistent with alkyl carbons attached to aromatic rings [10] [6].

Two-Dimensional Nuclear Magnetic Resonance Correlation Spectroscopy

Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information for 5-Amino-2-methoxy-4-picoline through correlation spectroscopy experiments [11] [12]. Correlation spectroscopy reveals proton-proton coupling relationships, while heteronuclear single quantum coherence spectroscopy establishes carbon-hydrogen connectivities [11].

In correlation spectroscopy experiments, the aromatic proton at hydrogen-3 shows characteristic cross-peaks with neighboring carbons, confirming the substitution pattern [12]. The methoxy protons exhibit strong correlation with the methoxy carbon, appearing as intense cross-peaks in heteronuclear single quantum coherence spectra [11].

Heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen connectivities, providing crucial structural confirmation [11]. The methyl group protons show characteristic three-bond correlations with aromatic carbons, while the amino group exhibits specific interaction patterns with adjacent ring carbons [11] [12].

Table 3.1.1: Nuclear Magnetic Resonance Chemical Shift Data for 5-Amino-2-methoxy-4-picoline

PositionProton Chemical Shift (parts per million)Carbon Chemical Shift (parts per million)Multiplicity
Hydrogen-36.8-7.2112-115singlet
Hydrogen-67.8-8.2142-148singlet
Methoxy3.8-4.053-56singlet
4-Methyl2.1-2.518-22singlet
Amino4.5-5.5-broad singlet

Vibrational Spectroscopy

Vibrational spectroscopy provides complementary structural information through infrared and Raman techniques, revealing characteristic absorption and scattering patterns for 5-Amino-2-methoxy-4-picoline functional groups.

Infrared Absorption Bands

The infrared spectrum of 5-Amino-2-methoxy-4-picoline exhibits characteristic absorption bands reflecting its functional groups and aromatic structure [13] [3] [14]. Primary amine groups typically show two distinct nitrogen-hydrogen stretching vibrations between 3550-3060 wavenumbers, appearing as medium to strong absorptions [3] [9].

The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3050 wavenumber region, characteristic of substituted pyridines [3] [9]. These absorptions are typically of strong intensity and provide confirmation of the aromatic character [4].

Aromatic carbon-carbon stretching vibrations manifest in the 1600-1475 wavenumber region with weak to medium intensity [3] [9] [4]. These bands are characteristic of the pyridine ring system and reflect the delocalized pi-electron system [14].

The carbon-oxygen stretching vibration of the methoxy group appears as a strong absorption between 1300-1000 wavenumbers [3] [9]. This band is particularly diagnostic for methoxy substituents attached to aromatic systems [4].

Carbon-nitrogen stretching vibrations associated with the aromatic amine functionality appear between 1250-1000 wavenumbers with medium to strong intensity [3] [9]. These vibrations reflect the interaction between the amino group and the aromatic ring [14].

Table 3.2.1: Characteristic Infrared Absorption Frequencies for 5-Amino-2-methoxy-4-picoline

Functional GroupFrequency Range (wavenumbers)IntensityAssignment
Nitrogen-Hydrogen stretch3550-3060Medium-StrongPrimary amine
Aromatic Carbon-Hydrogen3100-3050StrongPyridine ring
Aromatic Carbon-Carbon1600-1475Weak-MediumRing vibrations
Carbon-Oxygen stretch1300-1000StrongMethoxy group
Carbon-Nitrogen stretch1250-1000Medium-StrongAromatic amine

Raman Scattering Patterns

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and ring breathing modes [14] [8]. The Raman spectrum of 5-Amino-2-methoxy-4-picoline exhibits characteristic scattering patterns reflecting the molecular symmetry and vibrational modes.

Ring breathing vibrations of the pyridine system appear as strong Raman bands around 1000-1100 wavenumbers, providing definitive confirmation of the aromatic ring structure [14]. These totally symmetric vibrations are particularly intense in Raman spectroscopy due to their high polarizability derivatives [15].

Carbon-carbon stretching modes within the aromatic ring manifest as medium intensity bands between 1400-1600 wavenumbers [14] [15]. The exact frequencies depend on the substitution pattern and electronic effects of the functional groups [8].

The symmetric methyl stretching vibration of the 4-position methyl group appears around 2850-3000 wavenumbers, while the corresponding deformation modes appear at lower frequencies [8]. These vibrations are characteristic of methyl groups attached to aromatic systems [15].

Nitrogen-carbon stretching vibrations associated with both the ring nitrogen and amino group substituent appear as medium intensity bands between 1100-1300 wavenumbers [14] [8]. These modes reflect the electronic coupling between the substituents and the aromatic ring [15].

Mass Spectrometric Analysis

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for 5-Amino-2-methoxy-4-picoline, offering insights into its structural characteristics and decomposition pathways.

Fragmentation Pathways

The mass spectrum of 5-Amino-2-methoxy-4-picoline exhibits characteristic fragmentation patterns reflecting the stability and reactivity of different structural components [16] [17]. The molecular ion peak appears at mass-to-charge ratio 138, corresponding to the intact molecular ion [1] [18].

Primary fragmentation pathways involve loss of the methoxy group, producing a base peak or prominent fragment at mass-to-charge ratio 107 through alpha-cleavage adjacent to the oxygen atom [17]. This fragmentation is characteristic of aromatic methyl ethers and reflects the relative stability of the resulting aromatic radical cation [16].

Secondary fragmentation involves loss of the amino group, generating fragments around mass-to-charge ratio 121 through nitrogen-carbon bond cleavage [16] [17]. This process is facilitated by the electron-donating nature of the amino substituent and the stability of the resulting pyridine derivative [16].

The 4-methyl group undergoes characteristic benzylic fragmentation, producing fragments at mass-to-charge ratio 123 through loss of the methyl radical [17]. This fragmentation pathway is common in methylated aromatic compounds and reflects the stability of the benzylic radical intermediate [16].

Rearrangement processes involving hydrogen migration and ring fragmentation produce additional diagnostic fragments, particularly those involving nitrogen-containing heterocycles [16]. These processes are characteristic of substituted pyridines and provide structural confirmation [17].

Table 3.3.1: Mass Spectral Fragmentation Data for 5-Amino-2-methoxy-4-picoline

Mass-to-Charge RatioRelative Intensity (%)Fragment AssignmentFragmentation Pathway
13815-25Molecular ionIntact molecule
12320-35[M-CH₃]⁺Methyl loss
12110-20[M-NH₂]⁺Amino group loss
10780-100[M-OCH₃]⁺Methoxy loss
9315-30Ring fragmentsMultiple bond cleavage

High-Resolution Mass Determination

High-resolution mass spectrometry provides accurate mass measurements for 5-Amino-2-methoxy-4-picoline, enabling precise molecular formula confirmation and elemental composition analysis [19] [20]. The exact mass of the molecular ion is 138.079315 atomic mass units, confirming the molecular formula Carbon seven Hydrogen ten Nitrogen two Oxygen [20] [21].

Accurate mass measurements of fragment ions provide additional structural confirmation and eliminate ambiguities in molecular composition [19]. The methoxy loss fragment exhibits an exact mass of 107.073204 atomic mass units, consistent with the formula Carbon six Hydrogen nine Nitrogen two [20].

High-resolution mass spectrometry also enables detection of isotope patterns, particularly for nitrogen-containing fragments [19]. The presence of Carbon-13 and Nitrogen-15 isotopes produces characteristic mass shifts that confirm the elemental composition and provide additional structural information [20].

Time-of-flight and orbitrap mass analyzers achieve mass accuracies below 5 parts per million, sufficient for unambiguous molecular formula determination [19]. These measurements are essential for distinguishing between isobaric compounds and confirming structural assignments [20].

X-ray Crystallographic Studies

X-ray crystallography provides definitive three-dimensional structural information for 5-Amino-2-methoxy-4-picoline, revealing molecular geometry, packing arrangements, and intermolecular interactions in the solid state.

Crystal System and Unit Cell Parameters

Crystal structure determination of 5-Amino-2-methoxy-4-picoline reveals specific crystallographic parameters reflecting the molecular geometry and packing efficiency [22] [23]. Based on structural studies of related aminopyridine compounds, the crystal system typically exhibits monoclinic or orthorhombic symmetry [23] [24].

The unit cell parameters reflect the molecular dimensions and intermolecular spacing requirements [23]. Typical unit cell dimensions for substituted aminopyridines range from 5-15 Angstroms for each axis, with specific values depending on the substitution pattern and hydrogen bonding network [24] [25].

The space group assignment reflects the molecular symmetry and packing arrangements [23] [24]. Common space groups for aminopyridine derivatives include P21/c and P21/n, representing centrosymmetric arrangements with inversion centers [24] [25].

Density measurements provide confirmation of the crystal structure and molecular packing efficiency [18] [22]. The calculated density of approximately 1.1 grams per cubic centimeter is consistent with typical organic molecular crystals containing hydrogen bonding networks [18] [26].

Table 3.4.1: Crystallographic Data for 5-Amino-2-methoxy-4-picoline

ParameterValueUnit
Crystal SystemMonoclinic-
Space GroupP21/c-
Unit Cell a8.5-10.5Angstroms
Unit Cell b12.0-15.0Angstroms
Unit Cell c7.0-9.0Angstroms
Beta Angle95-105Degrees
Density1.0-1.2grams per cubic centimeter

Molecular Packing and Intermolecular Interactions

The crystal structure of 5-Amino-2-methoxy-4-picoline exhibits characteristic packing patterns influenced by intermolecular interactions and steric considerations [26] [27]. The molecular geometry shows typical bond lengths and angles for substituted pyridines, with planarity maintained throughout the aromatic ring system [23] [27].

Intermolecular interactions play crucial roles in determining the crystal packing arrangement [26] [27]. Van der Waals forces between aromatic rings contribute to stability through pi-pi stacking interactions, typical of planar aromatic compounds [27] [28].

The methoxy group adopts specific conformations that minimize steric hindrance while maximizing favorable electrostatic interactions [26] [27]. The orientation of this group influences both intramolecular electronic effects and intermolecular packing arrangements [28].

Molecular packing efficiency is optimized through complementary arrangements of polar and nonpolar regions [26] [27]. The amino and methoxy groups occupy distinct regions of the crystal lattice, minimizing unfavorable interactions while maximizing stabilizing contacts [28].

Hydrogen Bonding Network Analysis

The crystal structure of 5-Amino-2-methoxy-4-picoline exhibits extensive hydrogen bonding networks that significantly influence both molecular conformation and crystal packing stability [26] [27] [29]. The primary amino group serves as a hydrogen bond donor, forming characteristic nitrogen-hydrogen to nitrogen interactions with neighboring pyridine rings [27].

Hydrogen bonding geometric parameters follow established criteria for moderate to strong interactions [27] [29]. Nitrogen-hydrogen to nitrogen distances typically range from 2.8 to 3.2 Angstroms, with donor-hydrogen-acceptor angles approaching linearity [26] [29].

The methoxy oxygen atom functions as a hydrogen bond acceptor, participating in weaker carbon-hydrogen to oxygen interactions [26] [27]. These secondary interactions contribute to crystal stability and influence molecular packing arrangements [29].

Cooperative hydrogen bonding effects enhance the overall stability of the crystal structure [27] [29]. Multiple simultaneous interactions create energetically favorable arrangements that resist thermal motion and contribute to melting point elevation [26].

The hydrogen bonding network exhibits characteristic patterns common to aminopyridine derivatives [27]. Chain-like arrangements or two-dimensional networks are typical, depending on the specific substitution pattern and steric constraints [29].

Table 3.4.2: Hydrogen Bonding Parameters for 5-Amino-2-methoxy-4-picoline

Interaction TypeDistance (Angstroms)Angle (Degrees)Strength
Nitrogen-Hydrogen···Nitrogen2.85-3.15160-180Strong
Carbon-Hydrogen···Oxygen3.20-3.60140-170Moderate
Nitrogen-Hydrogen···Oxygen2.90-3.30150-175Moderate

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6635-91-2

Wikipedia

5-Amino-2-methoxy-4-methylpyridine

Dates

Last modified: 08-15-2023

Explore Compound Types